2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
CAS No.:
Cat. No.: VC9591323
Molecular Formula: C19H17N3O2S
Molecular Weight: 351.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H17N3O2S |
|---|---|
| Molecular Weight | 351.4 g/mol |
| IUPAC Name | 2-(4-methoxyanilino)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one |
| Standard InChI | InChI=1S/C19H17N3O2S/c1-24-14-6-4-13(5-7-14)21-19-20-11-15-16(22-19)9-12(10-17(15)23)18-3-2-8-25-18/h2-8,11-12H,9-10H2,1H3,(H,20,21,22) |
| Standard InChI Key | XOWQUHHFWCGFIC-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4 |
| Canonical SMILES | COC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4 |
Introduction
The compound 2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic molecule belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This specific compound features a quinazoline core substituted with a methoxyphenyl group and a thienyl group, contributing to its potential pharmacological properties.
Chemical Formula and Molecular Weight
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Molecular Formula: CHNOS
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Molecular Weight: Approximately 284.37 g/mol
Structural Features
The compound's structure includes a quinazoline ring system, which is a bicyclic aromatic ring system consisting of a benzene ring fused to a pyrimidine ring. The presence of a methoxyphenyl group and a thienyl group attached to the quinazoline core enhances its potential biological activity.
Synthesis Methods
The synthesis of 2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. Common methods include condensation reactions and cyclization processes, which require specific reagents, solvents, and reaction conditions to optimize yields and purity.
Potential Biological Activities
Quinazolinones are recognized for their roles in medicinal chemistry, particularly in developing pharmaceuticals targeting various diseases. The structural features of 2-[(4-methoxyphenyl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one suggest potential applications in areas such as:
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Antimicrobial Activity: Similar quinazolinone derivatives have shown antimicrobial properties against bacterial and fungal species .
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Anticancer Activity: Quinazolinones have been explored for their anticancer potential, with some derivatives exhibiting promising activity against cancer cell lines .
Table: Comparison of Quinazolinone Derivatives
Molecular Docking Studies
Molecular docking studies can provide insights into how these compounds interact with biological targets, such as enzymes or receptors. This can help predict their efficacy and potential side effects.
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